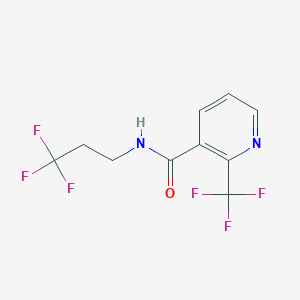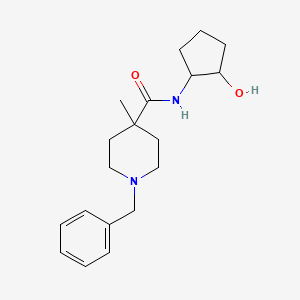
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide, also known as BAY 36-7620, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Mechanism of Action
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating glutamate signaling in the brain. By blocking the activity of this receptor, this compound 36-7620 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
This compound 36-7620 has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate in the brain, modulating the activity of the dopaminergic and serotonergic systems, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 in lab experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. However, one limitation of using this compound 36-7620 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Future Directions
There are several potential future directions for research on 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620. One area of interest is its potential use in treating addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is its potential use in treating autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Finally, further research is needed to explore the potential long-term effects of this compound 36-7620 on brain function and behavior.
Synthesis Methods
The synthesis of 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 involves several steps, including the reaction of 2-bromo-5-trifluoromethylpyridine with 3,3,3-trifluoropropylamine, followed by the addition of 3,3,3-trifluoropropylisocyanate and subsequent purification. The final product is a white crystalline solid with a melting point of 172-173°C.
Scientific Research Applications
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. In animal models, this compound 36-7620 has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior in addiction models. In human studies, this compound 36-7620 has been investigated for its potential use in treating anxiety and depression.
properties
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)3-5-18-8(19)6-2-1-4-17-7(6)10(14,15)16/h1-2,4H,3,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQZOYVPIKXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)NCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
